Enhanced Thermal Stability and Reduced Volatility: Flash Point and Boiling Point Comparison of Cyclohexyl vs. Ethyl Cinnamate
Cyclohexyl cinnamate exhibits a significantly higher flash point (144 °C) and higher boiling point (346 °C at 760 mmHg) compared to the widely used flavoring agent ethyl cinnamate (flash point: >110 °C; boiling point: 271 °C). This 34 °C difference in flash point and 75 °C difference in boiling point translates to lower volatility and reduced evaporative loss during high-temperature food processing (e.g., baking, extrusion) and fragrance manufacturing, ensuring better retention of the intended sensory profile in the final consumer product.
| Evidence Dimension | Thermal Stability (Flash Point and Boiling Point) |
|---|---|
| Target Compound Data | Flash Point: 144 °C; Boiling Point: 346 °C at 760 mmHg |
| Comparator Or Baseline | Ethyl cinnamate: Flash Point: >110 °C; Boiling Point: 271 °C at 760 mmHg |
| Quantified Difference | Flash Point: ~34 °C higher; Boiling Point: 75 °C higher |
| Conditions | Standard atmospheric pressure (760 mmHg) and closed-cup flash point methods as per supplier technical data. |
Why This Matters
This difference in thermal stability is critical for procurement decisions in applications involving elevated temperatures, as cyclohexyl cinnamate's lower volatility ensures a more stable and predictable flavor/fragrance release profile compared to ethyl cinnamate.
